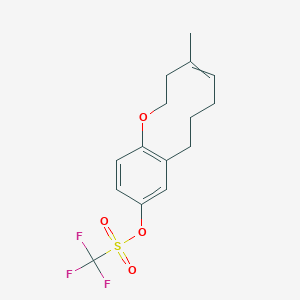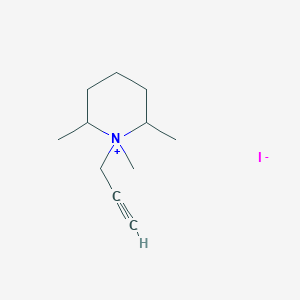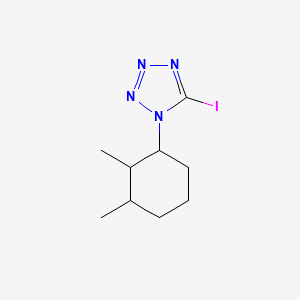![molecular formula C16H18O B12636658 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 919172-64-8](/img/structure/B12636658.png)
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is a bicyclic compound featuring an oxabicyclo[2.2.2]octane core. This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which can influence its chemical reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the oxabicyclo[2.2.2]octane core, which can then be further functionalized to introduce the benzylidene and dimethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:
Oxidation: The presence of the oxygen atom in the bicyclic structure makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.
Substitution: The benzylidene and dimethyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives can be used in the development of bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A similar compound with a saturated bicyclic core, used as a bioisostere of the phenyl ring.
1,4-Dimethyl-2-oxabicyclo[2.2.2]oct-5-ene: Another related compound with similar structural features.
Uniqueness
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is unique due to the presence of the benzylidene group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
919172-64-8 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
3-benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C16H18O/c1-15-8-10-16(2,11-9-15)17-14(15)12-13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3 |
Clé InChI |
OYUJNQRANQUKOX-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C=C1)(OC2=CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)

![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)


![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)

![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)

